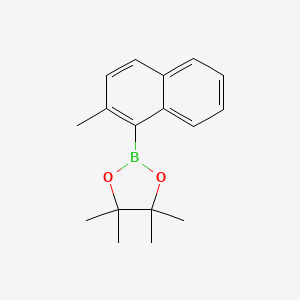

4,4,5,5-Tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane

概述

描述

4,4,5,5-Tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane is an organoboron compound that belongs to the class of boronic esters These compounds are known for their stability and versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane typically involves the reaction of 2-methylnaphthalene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process involves crystallization or chromatography to obtain the desired product with high purity.

化学反应分析

Types of Reactions: 4,4,5,5-Tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form boronic acids or other boron-containing compounds.

Reduction: Reduction reactions can convert it into boronates or boranes.

Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halides such as bromine or iodine in the presence of a base.

Major Products:

Oxidation: Boronic acids.

Reduction: Boronates or boranes.

Substitution: Halogenated derivatives of the original compound.

科学研究应用

Medicinal Chemistry

Drug Development and Targeting

The compound has been investigated for its potential as a boron-containing drug candidate. Boron compounds are known for their ability to form stable complexes with various biological molecules, which can be utilized in targeted drug delivery systems. Research indicates that derivatives of boronates can enhance the selectivity and efficacy of anticancer agents by facilitating their accumulation in tumor tissues .

Inhibitors of Protein Kinases

Recent studies have shown that 4,4,5,5-Tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane acts as a selective inhibitor of specific protein kinases involved in cancer progression. The structural properties of this compound allow it to interact favorably with the active sites of these enzymes, potentially leading to the development of new therapeutic agents for cancer treatment .

Materials Science

Organic Light Emitting Diodes (OLEDs)

The compound has been utilized in the fabrication of OLEDs due to its unique electronic properties. Its ability to act as a light-emitting material makes it suitable for use in display technologies. The incorporation of boronates in OLED materials has been shown to improve device efficiency and stability .

Polymer Chemistry

In polymer synthesis, this compound serves as a valuable building block for creating boron-containing polymers. These polymers exhibit enhanced thermal stability and mechanical properties compared to their non-boronated counterparts. The incorporation of such compounds into polymer matrices can lead to innovative materials with tailored properties for specific applications .

Catalysis

Cross-Coupling Reactions

The compound is an important reagent in cross-coupling reactions such as Suzuki-Miyaura reactions. It acts as a boronate ester that can participate in the formation of carbon-carbon bonds under mild conditions. This application is crucial for synthesizing complex organic molecules and pharmaceuticals .

Ligand Formation in Transition Metal Complexes

this compound has been explored as a ligand in transition metal catalysis. Its ability to stabilize metal centers enhances catalytic activity and selectivity in various organic transformations. Studies have demonstrated that metal complexes formed with this compound exhibit improved reactivity compared to traditional ligands .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Drug development and protein kinase inhibition | Selective inhibitors for cancer treatment |

| Materials Science | Use in OLEDs and polymer synthesis | Improved efficiency and stability in devices |

| Catalysis | Participation in cross-coupling reactions | Enhanced reactivity and selectivity |

Case Studies

- Targeted Drug Delivery Systems : A study demonstrated the effectiveness of using boron-containing compounds like this compound in enhancing drug accumulation in cancerous tissues through selective binding mechanisms .

- OLED Fabrication : Research on OLEDs highlighted how incorporating this compound into the device architecture led to significant improvements in light emission efficiency and operational stability under various conditions .

- Catalytic Applications : A comprehensive study on catalytic systems using this compound showed that it significantly increased the yield of desired products in Suzuki-Miyaura reactions compared to traditional methods .

作用机制

The mechanism of action of 4,4,5,5-Tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling, the compound acts as a boron donor, facilitating the formation of carbon-carbon bonds through a palladium-catalyzed cross-coupling mechanism. The molecular targets include halides and other electrophiles, while the pathways involve oxidative addition, transmetalation, and reductive elimination steps.

相似化合物的比较

- 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane

- 4,4,5,5-Tetramethyl-2-(2-fluorophenyl)-1,3,2-dioxaborolane

- 4,4,5,5-Tetramethyl-2-(2-methoxyphenyl)-1,3,2-dioxaborolane

Comparison: Compared to these similar compounds, 4,4,5,5-Tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane exhibits unique reactivity due to the presence of the naphthalene ring. This structural feature enhances its stability and reactivity in cross-coupling reactions, making it a valuable reagent in organic synthesis.

生物活性

4,4,5,5-Tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane (CAS No. 312303-48-3) is a boron-containing compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H21BO2

- Molecular Weight : 268.16 g/mol

- Structure : The compound features a dioxaborolane ring and a methylnaphthalene moiety which may contribute to its biological interactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. The mechanism often involves the inhibition of specific kinases or enzymes involved in cancer cell proliferation.

- Case Study : In vitro studies have shown that derivatives of dioxaborolanes can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a study demonstrated that a related compound led to a 70% reduction in cell viability in breast cancer cells after 48 hours of treatment .

Antioxidant Activity

The antioxidant capacity of this compound has also been investigated. Antioxidants are crucial in mitigating oxidative stress-related cellular damage.

- Findings : In assays measuring reactive oxygen species (ROS) levels, dioxaborolane derivatives have shown the ability to scavenge free radicals effectively. This property could be beneficial in preventing oxidative stress-related diseases .

Neuroprotective Effects

Emerging studies suggest that this compound may exhibit neuroprotective effects.

- Mechanism : It is hypothesized that the compound can modulate neuroinflammatory pathways and reduce neuronal apoptosis through its action on signaling molecules involved in neurodegeneration .

Toxicity and Safety Profile

While exploring the biological activities of this compound, it is essential to consider its safety profile:

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Proper handling and storage conditions are recommended (sealed in dry conditions at 2-8°C) to minimize risks associated with exposure .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4,4,5,5-tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane?

The compound is typically synthesized via Suzuki-Miyaura coupling or transesterification reactions. A common approach involves reacting 2-methylnaphthalen-1-ylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions. The reaction is catalyzed by palladium complexes (e.g., Pd(PPh₃)₄) in a tetrahydrofuran (THF) solvent system at 60–80°C for 12–24 hours . Purification is achieved via column chromatography using hexane/ethyl acetate gradients. Yield optimization requires strict control of moisture and oxygen levels.

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

Key techniques include:

- ¹¹B NMR spectroscopy : A singlet peak near δ 30–35 ppm confirms the tetracoordinated boron center .

- ¹H/¹³C NMR : Aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 1.0–1.5 ppm) verify the naphthyl and pinacol substituents .

- Mass spectrometry (HRMS) : Molecular ion peaks match the exact mass (e.g., C₁₆H₂₁BO₂: calc. 256.16 g/mol).

- X-ray crystallography : Resolves bond lengths (B–O ~1.36 Å) and dihedral angles in the dioxaborolane ring .

Q. What safety protocols are essential when handling this compound?

- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis .

- Handling : Use gloves, protective eyewear, and fume hoods to avoid skin/eye contact and inhalation .

- Waste disposal : Neutralize with aqueous ethanol and dispose via certified hazardous waste facilities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

Yield discrepancies often arise from inefficient mixing or thermal gradients in large batches. Strategies include:

- Process optimization : Use flow chemistry to maintain consistent temperature and reagent ratios .

- Catalyst screening : Test PdCl₂(dppf) or Ni(dppe)Cl₂ for improved turnover in sterically hindered systems .

- In situ monitoring : Employ Raman spectroscopy to track boronate ester formation and adjust reaction dynamics .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

The electron-deficient boron center facilitates transmetallation with palladium catalysts. Computational studies (DFT) show:

- Boron hybridization : sp² hybridization lowers the energy barrier for aryl transfer .

- Steric effects : The 2-methylnaphthyl group slows oxidative addition but enhances regioselectivity in aryl-aryl bond formation .

- Solvent effects : Polar aprotic solvents (DMF, THF) stabilize the transition state via dipole interactions .

Q. How does this compound perform in synthesizing functionalized heterocycles?

It serves as a boronate precursor for synthesizing:

- Biaryl systems : Coupling with aryl halides produces π-conjugated frameworks for optoelectronic materials .

- Heteroaromatics : Reacts with pyridines or indoles under microwave irradiation (100–120°C, 1 h) to form B–N bonds .

Example : Reaction with 2-bromopyridine yields 2-(2-methylnaphthyl)pyridine (85% yield, confirmed by GC-MS) .

Q. Methodological Recommendations

- Controlled atmosphere : Use Schlenk lines for oxygen-sensitive steps .

- Catalyst recycling : Immobilize Pd on mesoporous silica to reduce costs and improve sustainability .

- Theoretical modeling : Apply DFT (B3LYP/6-31G*) to predict reaction pathways and optimize substituent effects .

属性

IUPAC Name |

4,4,5,5-tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BO2/c1-12-10-11-13-8-6-7-9-14(13)15(12)18-19-16(2,3)17(4,5)20-18/h6-11H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFOXHSKBXZYNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=CC=CC=C23)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623713 | |

| Record name | 4,4,5,5-Tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312303-48-3 | |

| Record name | 4,4,5,5-Tetramethyl-2-(2-methyl-1-naphthalenyl)-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312303-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,5,5-Tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。